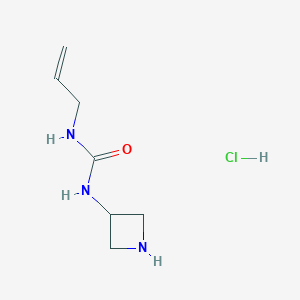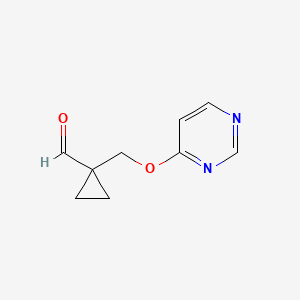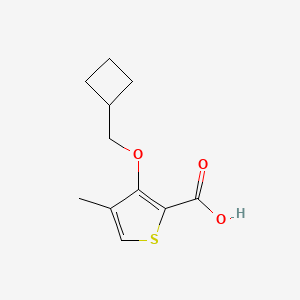
1-Allyl-3-(azetidin-3-yl)urea hydrochloride
Overview
Description
1-Allyl-3-(azetidin-3-yl)urea hydrochloride, also known as A3U, is a synthetic organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a molecular weight of 229.64 g/mol. A3U has a melting point of 218-220 °C and is soluble in water. It is a derivative of urea and is commonly used as a starting material for the synthesis of other compounds.
Scientific Research Applications
Synthesis and Chemical Applications
Allylic Rearrangement and Substitution
A study demonstrated the allylic bromide rearrangement of 3-bromo-3-alkenyl-azetidin-2-ones, leading to the introduction of hydroxyl- or keto-functionalities into the azetidinone's side chain, offering new classes of potential cholesterol absorption inhibitors (Cardillo et al., 2005).
Antibacterial Evaluation
Synthesis of ureides from Baylis-Hillman derivatives and their subsequent evaluation for antibacterial activity highlighted some compounds exhibiting superior or equipotent activity compared to standard agents (Nag et al., 2006).
Bicyclic Beta-Lactams Synthesis
The radical cyclization of substituted azetidin-2-ones has been utilized to synthesize bicyclic beta-lactams, which were further reduced to novel piperidines and azepanes, demonstrating excellent diastereoselectivity (Leemans et al., 2008).
Medicinal Chemistry
The introduction of oxetan-3-yl and azetidin-3-yl substituents into aromatic systems via a nickel-mediated alkyl-aryl Suzuki coupling presented an efficient approach for synthesizing compounds with potential medicinal chemistry applications (Duncton et al., 2008).
Enantiopure Azetidine Derivatives
Research on amino acid-azetidine chimeras led to the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, serving as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Mechanism of Action
Target of Action
Azetidine derivatives are known to exhibit a variety of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It is known that the compound is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles . This process yields the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
properties
IUPAC Name |
1-(azetidin-3-yl)-3-prop-2-enylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-2-3-9-7(11)10-6-4-8-5-6;/h2,6,8H,1,3-5H2,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQZXUJVKZAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)
![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)









![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)
